4-Hydroxy-6-iodoquinazoline-8-carboxylic acid 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1269421-79-5
VCID: VC2798160
InChI: InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
SMILES: C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I
Molecular Formula: C9H5IN2O3
Molecular Weight: 316.05 g/mol

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

CAS No.: 1269421-79-5

Cat. No.: VC2798160

Molecular Formula: C9H5IN2O3

Molecular Weight: 316.05 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid - 1269421-79-5

Specification

CAS No. 1269421-79-5
Molecular Formula C9H5IN2O3
Molecular Weight 316.05 g/mol
IUPAC Name 6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid
Standard InChI InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
Standard InChI Key DYNKZQKHWZGMSD-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I
Canonical SMILES C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I

Introduction

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a synthetic organic compound with the chemical formula C9H5IN2O3 and a molecular weight of 316.05 g/mol . This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of an iodine atom and a hydroxyl group in its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Synthesis and Preparation

The synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid typically involves multi-step reactions starting from simpler quinazoline derivatives. One method involves the iodination of a precursor quinazoline compound followed by hydroxylation and carboxylation reactions . The detailed synthesis protocol may vary depending on the specific starting materials and desired yield.

Biological Activity and Potential Applications

While specific biological activity data for 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is limited, compounds within the quinazoline class have shown promising results in various therapeutic areas:

  • Anticancer Activity: Quinazolines have been explored as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation .

  • Antibacterial Activity: Some quinazoline derivatives exhibit antibacterial properties, making them candidates for the development of new antibiotics .

  • Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting specific enzymes or receptors .

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator